2-Bromo-5-cyano-3-nitrophenylacetic acid
Description
Chemical Structure and Properties 2-Bromo-5-cyano-3-nitrophenylacetic acid (CAS: 1807030-13-2) is a substituted phenylacetic acid derivative characterized by three functional groups:
- A bromine atom at the 2-position,
- A cyano group (-CN) at the 5-position,
- A nitro group (-NO₂) at the 3-position.
Its molecular formula is C₉H₅BrN₂O₄, with a molecular weight of 285.06 g/mol. The compound is primarily used in pharmaceutical and agrochemical research due to its electron-withdrawing substituents, which enhance reactivity in coupling reactions or as intermediates in heterocyclic synthesis.
Properties
IUPAC Name |
2-(2-bromo-5-cyano-3-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O4/c10-9-6(3-8(13)14)1-5(4-11)2-7(9)12(15)16/h1-2H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHAQYQLIQETMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC(=O)O)Br)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-cyano-3-nitrophenylacetic acid typically involves multi-step organic reactions. One common method includes the bromination of 2-cyano-3-nitrophenylacetic acid, followed by purification steps to isolate the desired product. The reaction conditions often require the use of solvents such as acetonitrile or dichloromethane, and catalysts like iron(III) bromide to facilitate the bromination process.
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-5-cyano-3-nitrophenylacetic acid may involve large-scale bromination reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-cyano-3-nitrophenylacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of 2-(2-substituted-5-cyano-3-nitrophenyl)acetic acid derivatives.
Reduction: Formation of 2-(2-Bromo-5-cyano-3-aminophenyl)acetic acid.
Oxidation: Formation of 2-(2-Bromo-5-carboxy-3-nitrophenyl)acetic acid.
Scientific Research Applications
2-Bromo-5-cyano-3-nitrophenylacetic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of functional materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-cyano-3-nitrophenylacetic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
The following table summarizes structurally related compounds and their distinguishing features:
Reactivity and Functional Group Analysis
Electrophilic Substitution
- The bromine and nitro groups in 2-bromo-5-cyano-3-nitrophenylacetic acid create strong electron-withdrawing effects, directing further substitution to meta/para positions.
Nucleophilic Reactivity
- The cyano group in the target compound enhances susceptibility to nucleophilic attack, a feature absent in analogues like 2-(3-methyl-2-nitrophenyl)acetic acid (18710-86-6) .
Steric and Electronic Effects
Research Findings and Limitations
- Pharmacological Potential: The cyano and nitro groups in 2-bromo-5-cyano-3-nitrophenylacetic acid are hypothesized to enhance binding to kinase enzymes, though specific studies are scarce .
- Synthetic Challenges : Multi-step synthesis (e.g., Friedel-Crafts acylation followed by nitration and bromination) leads to lower yields (~40%) compared to analogues with fewer substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
